Orthogonal Bifunctionality
5-Amino-2-(Boc-amino)methyl)phenylboronic acid (CAS 1217500-85-0) uniquely incorporates both a free primary aromatic amine at the 5-position and a Boc-protected aminomethyl group at the ortho (2-position) relative to the boronic acid moiety. This contrasts with 3-(N-Boc-amino)phenylboronic acid (CAS 380430-68-2), which contains a single Boc-protected amine directly attached to the phenyl ring without a free amine or methylene spacer . The presence of the free 5-amino group enables direct diazotization, acylation, or reductive amination without prior deprotection, while the ortho-positioned Boc-aminomethyl group remains inert to these transformations and can be liberated later under acidic conditions . This orthogonal bifunctionality is absent in simpler aminophenylboronic acids such as 3-aminophenylboronic acid (CAS 30418-59-8) and 4-aminophenylboronic acid (CAS 89415-43-0), which offer only a single reactive amine site .
vs. single amine site in 3-(N-Boc-amino)phenylboronic acid or 3-aminophenylboronic acid
| Evidence Dimension | Number and type of addressable amine functionalities |
|---|---|
| Target Compound Data | One free primary aromatic amine (5-position) plus one Boc-protected aminomethyl group (2-position) |
| Comparator Or Baseline | 3-(N-Boc-amino)phenylboronic acid: one Boc-protected amine only; 3-aminophenylboronic acid: one free amine only |
| Quantified Difference | Target compound provides two distinct nitrogen handles with orthogonal reactivity profiles; comparators provide only one addressable amine functionality |
| Conditions | Structural analysis based on chemical identity and protecting group orthogonality |
Why This Matters
This orthogonal bifunctionality reduces the number of synthetic steps required to introduce two differentiated amine-containing moieties, directly impacting overall yield and time-to-target in multi-step medicinal chemistry campaigns.
